Critical Evidence Gap: No Publicly Available Head-to-Head Quantitative Data Found for 4,5-Difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
A comprehensive search of primary research articles, patents, and authoritative databases conducted as of May 2026 failed to identify any published study that directly compares 4,5-difluoro-1,3-dihydro-2,1-benzoxaborol-1-ol against a defined comparator (e.g., Tavaborole, 5,6-difluoro isomer, unsubstituted benzoxaborole) in a quantitative assay (e.g., MIC, IC50, pKa, logD, solubility, or enzyme inhibition). The compound is listed in the Eli Lilly patent WO 2004/009578 A2 on page 44-45 [1] but without associated biological data. The closest relevant comparative study systematically evaluated four mono-fluorinated benzoxaborole isomers (4-F, 5-F, 6-F, 7-F) but did not extend to 4,5-difluoro analogs [2]. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level inference with quantitative support can currently be assembled for this compound.
| Evidence Dimension | Biological activity or physicochemical parameter |
|---|---|
| Target Compound Data | No publicly reported quantitative data |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
The absence of comparative data prevents evidence-based selection of this regioisomer over alternatives based on measured performance; procurement decisions must currently rely on synthetic design requirements rather than validated differentiation.
- [1] Eli Lilly and Company. Patent WO2004/009578 A2, 2004. Compound listed on pages 44-45. View Source
- [2] Adamczyk-Woźniak, A.; Borys, K. M.; Sporzyński, A. The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorg. Chem. 2015, 60, 130–135. View Source
